molecular formula C12H4F6O2S2 B13508276 Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione

Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione

Cat. No.: B13508276
M. Wt: 358.3 g/mol
InChI Key: JKGZQOSDIYXMBS-UHFFFAOYSA-N
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Description

Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione is an organic compound characterized by the presence of two thiophene rings substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione typically involves the Friedel-Crafts acylation reaction. This process includes the acylation of 5-(trifluoromethyl)thiophene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electron-withdrawing capability, which can influence its reactivity and interaction with biological molecules. The thiophene rings provide a planar structure that facilitates π-π stacking interactions, which are crucial in organic electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione is unique due to the presence of both trifluoromethyl groups and carbonyl functionalities, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.

Properties

Molecular Formula

C12H4F6O2S2

Molecular Weight

358.3 g/mol

IUPAC Name

1,2-bis[5-(trifluoromethyl)thiophen-3-yl]ethane-1,2-dione

InChI

InChI=1S/C12H4F6O2S2/c13-11(14,15)7-1-5(3-21-7)9(19)10(20)6-2-8(22-4-6)12(16,17)18/h1-4H

InChI Key

JKGZQOSDIYXMBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(=O)C(=O)C2=CSC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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